(2S,4R)-4-Methylglutamic acid (SYM 2081) is a synthetic amino acid analog of glutamic acid, a major excitatory neurotransmitter in the central nervous system (CNS). SYM 2081 is classified as a selective, high-affinity agonist at kainate receptors, a subtype of ionotropic glutamate receptors. [] It has played a crucial role in scientific research as a pharmacological tool for studying the physiological functions of kainate receptors and their involvement in various neurological processes.
The synthesis of 2S,4R-4-Methylglutamate has been explored through various methodologies. A notable approach involves using dibenzyl protecting groups on ketoamines to achieve diastereoselectivity during synthesis. This method allows for the selective reduction necessary to produce the desired enantiomer with high purity .
The molecular structure of 2S,4R-4-Methylglutamate has been elucidated through techniques such as cryo-electron microscopy. Its structure features a chiral center at the second and fourth carbon atoms, contributing to its biological activity .
The compound exhibits a carboxylic acid group that is crucial for its interaction with receptors.
2S,4R-4-Methylglutamate participates in various chemical reactions primarily involving its interaction with glutamate receptors. Its binding affinity and selectivity for these receptors make it a valuable tool in neuropharmacology.
The primary mechanism of action for 2S,4R-4-Methylglutamate is its interaction with the ionotropic glutamate receptor subtype kainate 2.
While specific pharmacokinetic data is limited, it is known that the compound can be absorbed and distributed within biological systems, interacting effectively with its target receptors.
The physical and chemical properties of 2S,4R-4-Methylglutamate contribute significantly to its functionality as a ligand.
2S,4R-4-Methylglutamate has several scientific applications primarily within neuropharmacology:
Continued research may focus on elucidating its interactions with various receptor subtypes and exploring its therapeutic applications in conditions such as epilepsy or neurodegenerative diseases .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3